(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-9-4-5-13(19-16-9)22-12-6-7-20(8-12)15(21)14-10(2)17-18-11(14)3/h4-5,12H,6-8H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNAHVPMARSCAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C(NN=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the stepwise assembly of its complex structure. A typical synthetic route may include the coupling of 3,5-dimethyl-1H-pyrazole with a pyrrolidin-1-ylmethanone derivative, followed by the introduction of the 6-methylpyridazin-3-yl moiety via an oxy linking group. Reaction conditions often require controlled temperature, pH, and the use of appropriate catalysts to ensure efficiency and high yield.
Industrial Production Methods
Industrial production methods focus on optimizing scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance productivity. Reaction conditions are precisely regulated to maintain consistency and quality across large-scale batches.
Chemical Reactions Analysis
Types of Reactions It Undergoes
(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is capable of undergoing various chemical reactions, including:
Oxidation
Reduction
Substitution
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Conditions typically involve specific temperatures, solvents, and pH levels to facilitate the desired reaction pathways.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce simpler alkanes or alcohol derivatives.
Scientific Research Applications
(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone finds extensive use in several scientific domains:
Chemistry: Utilized as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential effects on various biological pathways and mechanisms.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Applied in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone exerts its effects involves intricate interactions with molecular targets. It may interact with specific enzymes or receptors, triggering a cascade of biochemical reactions. Pathways involved could include signal transduction, gene expression modulation, and cellular metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s distinctiveness lies in its 3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl group, which introduces conformational flexibility (via the pyrrolidine ring) and polarizability (via the pyridazine oxygen). Key comparisons with analogous compounds include:
- Electronic Effects: The target’s methyl groups enhance lipophilicity compared to amino/hydroxy substituents in 7a, 7b . The pyridazine ring may improve solubility in polar solvents relative to phenylazo groups in 10a .
- Conformational Flexibility: The pyrrolidine linker allows dynamic binding modes, unlike rigid bis-nicotinonitriles (4a–c) .
Physicochemical Properties
- Lipophilicity: The 3,5-dimethylpyrazole and methylpyridazine groups suggest higher logP values than 7a, 7b (amino/hydroxy substituents) .
- Solubility : The ether oxygen in the pyrrolidinyloxy group may enhance aqueous solubility compared to 10a ’s hydrophobic phenylazo group .
Stability and Reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
